molecular formula C12H9FN2O4 B1532271 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 1291846-00-8

1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B1532271
CAS No.: 1291846-00-8
M. Wt: 264.21 g/mol
InChI Key: COJLCMFTEDPVLV-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, a methoxy group, a carboxylic acid group, and a dihydropyridazine ring. Each of these functional groups contributes to the overall properties and reactivity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a dihydropyridazine ring, a fluorophenyl group, a methoxy group, and a carboxylic acid group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the fluorophenyl group could undergo electrophilic aromatic substitution, and the dihydropyridazine ring could be involved in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been involved in studies related to the synthesis of fluorinated heterocyclic compounds, demonstrating its utility in creating diverse molecular structures with potential biological and chemical properties (Shi, Wang, & Schlosser, 1996).
  • Another study focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, indicating the broader applicability of fluorinated compounds in medicinal chemistry research (Patel & Patel, 2010).
  • Research on the synthesis of pyranopyrazoles using isonicotinic acid highlights the versatility of fluorophenyl derivatives in catalyzing reactions under green chemistry protocols (Zolfigol et al., 2013).
  • A notable study involves the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, showcasing the therapeutic potential of fluorophenyl dihydropyridazine derivatives (Schroeder et al., 2009).

Applications in Biomedical Analysis

  • The novel stable fluorophore, 6-methoxy-4-quinolone, derived from similar compounds, has shown strong fluorescence in a wide pH range, indicating its application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Biological Activity

  • Derivatives have been synthesized for antimicrobial study, emphasizing the biological activity of fluoroquinolone-based compounds, which could lead to new antibacterial and antifungal agents (Patel & Patel, 2010).

Mechanism of Action

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards could include skin and eye irritation, respiratory irritation, and environmental toxicity .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further for its potential uses in medicine, materials science, or other fields .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as carboxylesterases . These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in modulating biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of dopamine-related proteins and downstream signaling cascades in neuronal cells . Additionally, it affects the expression of various genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as carboxylesterases, by binding to their active sites and preventing substrate conversion . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that the compound remains stable under controlled conditions but may degrade over extended periods, affecting its efficacy and potency . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmitter activity and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in its biotransformation and degradation . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing its overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-10-6-9(16)11(12(17)18)14-15(10)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJLCMFTEDPVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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